molecular formula C18H9Cl2FN2O B2637412 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile CAS No. 252059-97-5

2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile

Cat. No.: B2637412
CAS No.: 252059-97-5
M. Wt: 359.18
InChI Key: GPKXMELOBGYSBD-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile typically involves multiple steps:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors such as 2,3-dichlorophenol and 4-fluorobenzaldehyde in the presence of a base like potassium carbonate.

    Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under controlled conditions.

    Final Assembly: The final product is obtained by coupling the intermediate compounds through a series of reactions, including halogenation and subsequent nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Compounds with different substituents replacing the chlorine atoms.

Scientific Research Applications

2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The nitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile: Lacks the fluorine atom, which may affect its binding affinity and specificity.

    2-(2,3-Dichlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of the fluorine atom in 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile distinguishes it from similar compounds, potentially enhancing its binding interactions and stability. This unique feature can make it more effective in certain applications, such as drug design or material development.

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2FN2O/c19-14-2-1-3-16(17(14)20)24-18-12(10-22)6-9-15(23-18)11-4-7-13(21)8-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKXMELOBGYSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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